N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are significant due to their presence in various drugs with antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole moiety have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that benzimidazole derivatives are known for their diverse biological activity . They can interact with their targets in various ways, leading to changes in cellular functions.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence several biochemical pathways due to their diverse biological activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antioxidative, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with cyclopentanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzimidazol-2-yl)aniline
- 4-(1H-benzimidazol-2-yl)benzaldehyde
- N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can enhance its biological activity and specificity compared to other benzimidazole derivatives. This structural feature may contribute to its potential as a therapeutic agent with improved efficacy and reduced side effects .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(14-5-1-2-6-14)20-15-11-9-13(10-12-15)18-21-16-7-3-4-8-17(16)22-18/h3-4,7-12,14H,1-2,5-6H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNDIUPKQVKFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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